molecular formula C5H5LiN2O2S B13118858 Lithium2-methylpyrimidine-4-sulfinate

Lithium2-methylpyrimidine-4-sulfinate

Cat. No.: B13118858
M. Wt: 164.1 g/mol
InChI Key: STVGAMCPTLZBBN-UHFFFAOYSA-M
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Description

Lithium 2-methylpyrimidine-4-sulfinate is an organometallic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and a sulfinate (-SO₂⁻) group at the 4-position, coordinated with a lithium cation. This compound is of interest in organic synthesis due to the sulfinate group’s role as a nucleophile in cross-coupling reactions and as a precursor for sulfone derivatives. Its lithium counterion enhances solubility in polar aprotic solvents, making it advantageous for use in homogeneous catalytic systems.

Properties

Molecular Formula

C5H5LiN2O2S

Molecular Weight

164.1 g/mol

IUPAC Name

lithium;2-methylpyrimidine-4-sulfinate

InChI

InChI=1S/C5H6N2O2S.Li/c1-4-6-3-2-5(7-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

STVGAMCPTLZBBN-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NC=CC(=N1)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium2-methylpyrimidine-4-sulfinate typically involves the reaction of 2-methylpyrimidine-4-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methylpyrimidine-4-sulfinic acid+LiOHThis compound+H2O\text{2-methylpyrimidine-4-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-methylpyrimidine-4-sulfinic acid+LiOH→this compound+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium2-methylpyrimidine-4-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Sulfhydryl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium2-methylpyrimidine-4-sulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Lithium2-methylpyrimidine-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Lithium 2-methylpyrimidine-4-sulfinate shares structural similarities with other pyrimidine derivatives but differs in functional groups and substituents. A notable comparison is with 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), a compound highlighted in the provided evidence . Key differences include:

Property Lithium 2-methylpyrimidine-4-sulfinate 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Functional Group Sulfinate (-SO₂⁻Li⁺) Carboxylic acid (-COOH)
Substituents 2-methyl, 4-sulfinate 2-chloro, 6-methyl, 4-carboxylic acid
Reactivity Nucleophilic sulfinate for coupling Acidic proton for esterification/amidation
Solubility High in polar aprotic solvents (e.g., DMF, THF) Moderate in polar solvents (e.g., water, ethanol)

The sulfinate group in the target compound enables distinct reactivity in metal-mediated reactions, whereas the carboxylic acid group in the comparator is more suited for acid-base chemistry or derivatization.

Comparison with Other Sulfinate Salts

Lithium sulfinates, in general, exhibit higher solubility compared to sodium or potassium analogs due to the smaller ionic radius of lithium. For instance, sodium 2-methylpyrimidine-4-sulfinate would likely precipitate in THF, whereas the lithium variant remains soluble, facilitating reaction efficiency.

Electronic Effects of Substituents

In contrast, the 2-chloro substituent in 2-Chloro-6-methylpyrimidine-4-carboxylic acid () withdraws electron density, increasing the acidity of the carboxylic acid group .

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